4-methyl-3-oxo-N-phenylpentanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRFDCBLJVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436892 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124401-38-3 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 4 Methyl 3 Oxo N Phenylpentanamide
Established Synthetic Pathways to 4-Methyl-3-oxo-N-phenylpentanamide
The most well-documented and industrially significant method for synthesizing this compound involves the direct condensation of a β-keto ester with aniline (B41778). This approach is favored for its straightforward nature and relatively high yields.
Condensation Reactions of Methyl 4-Methyl-3-oxopentanoate (B1262298) with Aniline
The primary route to this compound is the amidation reaction between methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate) and aniline. patsnap.comgoogle.comgoogle.com This reaction involves the nucleophilic attack of the aniline's amino group on the ester carbonyl carbon of methyl 4-methyl-3-oxopentanoate, leading to the formation of the desired amide and the elimination of methanol (B129727) as a byproduct. google.com To drive the reaction to completion, the methanol generated is typically removed from the reaction mixture, often by distillation. google.comgoogle.com
Catalyst Systems in Amidation Reactions
The efficiency and rate of the condensation reaction are significantly influenced by the choice of catalyst. Various catalytic systems have been explored to facilitate the amidation process.
Organic Amine Catalysts: Simple organic amines are frequently employed. Ethylenediamine (B42938) was cited in early patents as an effective catalyst for this transformation. google.comgoogle.com Other organic bases such as triethylamine (B128534) and diethylamine (B46881) have also been mentioned. google.com
4-Dimethylaminopyridine (B28879) (DMAP): DMAP is noted as a particularly effective catalyst. patsnap.comgoogle.com In one described method, a small quantity of DMAP is used in a solvent-free reaction, leading to high product purity (98.4%) and yield (97.8%). patsnap.com
Catalyst-Free and Trace Catalyst Methods: Some modern, greener approaches aim to perform the amidation in the absence of a catalyst or with only a trace amount of an organic base catalyst. wipo.int This minimizes waste and simplifies purification.
The table below summarizes various catalyst systems used in the synthesis.
| Catalyst System | Reactants | Key Features | Reference(s) |
| Ethylenediamine | Methyl isobutyrylacetate, Aniline | Used in early synthetic methods, often with toluene (B28343) as a solvent. | google.comgoogle.com |
| 4-Dimethylaminopyridine (DMAP) | Methyl isobutyrylacetate, Aniline | Effective in small amounts, can be used in solvent-free conditions. | patsnap.comgoogle.com |
| Triethylamine, Diethylamine | Methyl isobutyrylacetate, Aniline | Listed as alternative organic amine catalysts. | google.com |
| None / Trace Organic Base | Isobutyryl acetate (B1210297), Aniline | Aims for greener synthesis by avoiding dedicated catalysts. | wipo.int |
Solvent Systems and Reaction Conditions
The choice of solvent and the physical conditions of the reaction are critical parameters that affect yield, purity, and process efficiency.
Aromatic Hydrocarbons: Toluene is a commonly cited solvent, often used in reflux conditions to facilitate the removal of methanol via azeotropic distillation. google.comgoogle.com
Solvent-Free Synthesis: A significant process optimization involves using an excess of one of the reactants, typically aniline, as the reaction solvent. google.com This approach eliminates the need for a separate solvent, simplifying the process and reducing waste. The reaction is typically heated to between 80°C and 120°C to ensure the reaction proceeds and the methanol byproduct is distilled off. patsnap.comgoogle.com After the reaction, the excess aniline is recovered via vacuum distillation. google.comgoogle.com
Other Solvents: While toluene is common, other solvents like hexane (B92381) have been mentioned, particularly for the rinsing and purification of the final product. google.com
Reaction Temperature: Temperatures generally range from 20°C to 150°C. google.com A common procedure involves heating initially to a moderate temperature (e.g., 80°C) and then increasing it (e.g., 120°C) to drive the reaction and remove methanol. patsnap.comgoogle.com
The following table outlines different solvent systems and their associated reaction conditions.
| Solvent System | Reaction Conditions | Purpose / Key Feature | Reference(s) |
| Toluene | Reflux | Azeotropic removal of methanol byproduct. | google.comgoogle.com |
| Solvent-Free (Excess Aniline) | 80°C to 120°C | Simplifies process, avoids solvent waste; excess aniline recovered by distillation. | patsnap.comgoogle.com |
| Hexane | Rinsing/Purification | Used during workup to wash the crystallized product. | google.com |
Reaction Kinetics and Mechanistic Studies
Understanding the kinetics of the condensation reaction is crucial for process optimization, particularly in advanced manufacturing setups like continuous flow reactors. A study using a continuous microflow system determined that the reaction follows first-order kinetics with respect to methyl 4-methyl-3-oxopentanoate at a reaction temperature of 140°C. researchgate.net This was confirmed by the linear relationship observed between the natural logarithm of (1-X), where X is the conversion, and the residence time in the reactor. researchgate.net Such kinetic models are essential for designing and scaling up continuous synthesis processes, allowing for precise control over reaction outcomes. researchgate.net
Alternative Synthetic Routes to this compound and its Derivatives
While the direct condensation of methyl 4-methyl-3-oxopentanoate and aniline is the predominant synthetic pathway, the literature alludes to the synthesis of related structures which could suggest alternative approaches. For instance, the synthesis of the derivative 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves the reaction of this compound itself with other reagents, indicating its use as a building block for more complex molecules. researchgate.netresearchgate.net However, fundamentally different routes to the core this compound structure are not widely reported, highlighting the efficiency and established nature of the primary condensation method.
Process Intensification and Green Chemistry Approaches
Modern chemical manufacturing emphasizes the need for processes that are not only efficient but also environmentally friendly and safe. Process intensification and green chemistry principles are being actively applied to the synthesis of this compound.
Solvent-Free Reactions: As previously mentioned, using excess aniline as the solvent is a key green chemistry approach. google.comwipo.int This method improves atom economy, simplifies the process by eliminating solvent recovery steps, and avoids the use of volatile organic compounds like toluene. wipo.int
Continuous Flow Synthesis: The development of a continuous microflow system for the synthesis represents a significant step in process intensification. researchgate.net Compared to traditional batch reactors, the microreactor-based synthesis reduced the reaction time by a factor of 12. researchgate.net Continuous flow systems offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for easier automation and scale-up. researchgate.netunibe.ch This technology allows for the establishment of a fully continuous process, from the initial reaction to subsequent transformations. researchgate.net
These advanced methodologies demonstrate a clear trend towards making the synthesis of this compound cheaper, safer, and more sustainable, in line with the core principles of green chemistry. researchgate.net
Continuous Flow Synthesis of this compound
Continuous flow synthesis has emerged as a superior alternative to conventional batch reactors for the production of this compound. This technology offers significant advantages in terms of process control, safety, and efficiency. Research has demonstrated that the use of a continuous microflow system can dramatically reduce the reaction time by a factor of twelve compared to traditional batch methods. researchgate.net In a notable example, a two-step continuous flow process for related chemistries was successfully established, achieving completion in just 40 minutes with a total yield of 32%. researchgate.netconsensus.app
Table 1: Performance Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Conventional Batch Reactor | Continuous Microflow System |
|---|---|---|
| Reaction Time | 12x | 1x researchgate.net |
| Yield | Variable, often with more by-products researchgate.net | Reported up to 32% for a two-step process researchgate.netconsensus.app |
| Process Control | Limited | High researchgate.net |
| Heat & Mass Transfer | Less Efficient | Highly Efficient researchgate.net |
The integration of heterogeneous catalysts into continuous flow systems offers a promising avenue for further process intensification and green chemistry. While specific examples for the direct synthesis of this compound are not widely published, related applications demonstrate the potential. For instance, in the synthesis of other pharmaceutical intermediates, heterogeneous catalysts such as dimethylpolysilane-modified palladium on activated carbon/calcium phosphate (B84403) have been successfully employed in flow reactors. researchgate.net
In other relevant continuous flow applications, monolithic microreactors with a catalytically active core made of silica (B1680970) modified with various amine group precursors have been utilized for reactions like the Knoevenagel condensation. researchgate.net Studies have shown that microreactors grafted with diamine functional groups exhibit high activity and stability. researchgate.net Furthermore, highly active heterogeneous palladium catalysts have been used for continuous-flow reductive N-methylation, showcasing the versatility of this approach for amine synthesis. rsc.org These examples underscore the potential for developing a dedicated heterogeneous catalytic system for the continuous production of this compound.
Environmentally Benign Post-Processing Methods
The environmental impact of a chemical synthesis is not solely determined by the reaction itself but also by the post-processing steps required to isolate and purify the product. For this compound, environmentally benign post-processing methods have been developed to address the shortcomings of traditional techniques that often involve large volumes of organic solvents.
One such patented method involves the amidation reaction of isobutyryl methyl acetate and aniline, where excess aniline is used as the solvent. google.com After the reaction, the excess aniline is recovered via vacuum distillation and can be reused. google.com The product is then crystallized from water, a green and non-toxic solvent. google.com This process is reported to yield a high-purity product (over 98%) with a high yield (not less than 96%) while minimizing waste and avoiding the use of hazardous organic solvents. google.com
Table 2: Comparison of Post-Processing Methods
| Feature | Traditional Method | Environmentally Benign Method |
|---|---|---|
| Solvent | Toluene google.com | Excess aniline (recycled), Water google.com |
| Waste Generation | High, including toxic organic waste google.com | Minimized, with recyclable raw materials bldpharm.com |
| Product Purity | 94-95% google.com | >98% google.com |
| Yield | 70-80% google.com | ≥96% google.com |
Atom Economy and Waste Minimization in Synthesis
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com The synthesis of this compound from methyl isobutyrylacetate and aniline provides a good case study for applying this metric.
To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product. youtube.com
Molecular Weight of this compound: ~205.25 g/mol nih.gov
Molecular Weight of Methyl isobutyrylacetate: ~144.17 g/mol
Molecular Weight of Aniline: ~93.13 g/mol
Atom Economy Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (205.25 / (144.17 + 93.13)) x 100 ≈ 86.5%
Purity Profile and Impurity Identification in this compound Production
The purity of this compound is a critical quality attribute, especially given its use as a pharmaceutical intermediate. The manufacturing process is designed to achieve high purity, with some methods claiming a product content of over 98%. google.com However, even in highly optimized processes, the formation of impurities can occur.
Characterization of Novel Impurities
The identification and characterization of impurities are essential for ensuring the safety and efficacy of the final pharmaceutical product. In the context of atorvastatin (B1662188) synthesis, where a derivative of this compound is a key intermediate, research has been conducted to identify novel impurities.
A significant study reported the identification, isolation, and characterization of two novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. acgpubs.org These impurities were identified as:
2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide
2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
The structural elucidation of these novel compounds was achieved using advanced spectral techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). acgpubs.org This type of detailed impurity profiling is crucial for process understanding and control, ultimately leading to a safer and more robust manufacturing process.
The user's request for a detailed article section on "Analytical Techniques for Impurity Profiling" with specific data tables cannot be fulfilled without access to this proprietary or unpublished research data. The available scientific articles and patents focus on the synthesis of the main compound or discuss impurities in significantly more complex derivatives, which are outside the scope of the present request.
Therefore, this article cannot be generated as per the user's instructions due to the absence of the required specific and detailed research findings on the impurity profile of this compound.
Chemical Reactivity and Derivatization of 4 Methyl 3 Oxo N Phenylpentanamide
Reactivity of the Beta-Ketoamide Moiety
The chemical behavior of 4-methyl-3-oxo-N-phenylpentanamide is largely dictated by the presence of the β-ketoamide functional group. This arrangement of atoms confers a unique reactivity profile upon the molecule, making it a versatile intermediate in organic synthesis.
Enolization and Tautomerism
Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to the oxygen of the ketone, accompanied by the formation of a carbon-carbon double bond. libretexts.orgyoutube.com The enol form is stabilized by conjugation of the double bond with the remaining carbonyl group and the phenyl ring of the amide. libretexts.org Furthermore, intramolecular hydrogen bonding can occur between the enolic hydroxyl group and the amide oxygen, which further stabilizes the enol tautomer. youtube.com The extent of enolization can be influenced by factors such as the solvent and the presence of acid or base catalysts, which can accelerate the interconversion between the keto and enol forms. libretexts.org
Nucleophilic and Electrophilic Reactions
The β-ketoamide moiety in this compound possesses both nucleophilic and electrophilic characteristics.
Nucleophilic Character: The α-carbon, situated between the two carbonyl groups, is acidic due to the electron-withdrawing nature of the adjacent carbonyls. This allows for the formation of a resonance-stabilized enolate anion upon deprotonation by a base. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. The reactivity of the enolate is influenced by the stability of the resulting product. masterorganicchemistry.com
Electrophilic Character: The carbonyl carbons of both the ketone and the amide groups are electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental reaction type for these functional groups. libretexts.org The presence of the electron-donating nitrogen atom in the amide group makes its carbonyl carbon less electrophilic than the ketone's carbonyl carbon. Therefore, nucleophilic attack is more likely to occur at the ketonic carbonyl. The conjugation of the double bond to the carbonyl group in the enone form can also lead to 1,4-conjugate addition, where a nucleophile adds to the β-carbon. masterorganicchemistry.comlibretexts.org
The dual reactivity of the β-ketoamide moiety makes this compound a valuable building block in the synthesis of more complex molecules. A direct electrophilic α-cyanation of β-keto amides has been developed using a hypervalent iodine benziodoxole-derived cyano reagent, which proceeds rapidly at room temperature without a catalyst. rsc.org
Key Reactions in Atorvastatin (B1662188) Core Synthesis Utilizing this compound
This compound is a crucial starting material in several synthetic routes leading to the core structure of Atorvastatin, a widely used cholesterol-lowering drug. biomolther.orgacgpubs.orgdrugfuture.com The reactivity of its β-ketoamide group is harnessed in key bond-forming reactions to construct the complex pyrrole (B145914) ring system of the drug.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a prominent reaction in organic synthesis that involves the reaction of an active methylene (B1212753) compound (like this compound) with an aldehyde or ketone. youtube.com This reaction is a cornerstone in many syntheses of Atorvastatin and its analogs. biomolther.orgdrugfuture.com
Condensation with Benzaldehyde (B42025) and Substituted Aldehydes
In the context of Atorvastatin synthesis, this compound undergoes a Knoevenagel condensation with benzaldehyde or substituted benzaldehydes. biomolther.orgdrugfuture.com This reaction typically involves the deprotonation of the active methylene group of the β-ketoamide to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding a benzylidene derivative. drugfuture.com For instance, the condensation of this compound with benzaldehyde gives 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide. drugfuture.com This intermediate is then further elaborated in subsequent steps to construct the Atorvastatin core.
Catalysis in Knoevenagel Condensation (e.g., β-alanine, Acetic Acid, Magnetic Nanoparticle Supported Amine)
The Knoevenagel condensation is often facilitated by a catalyst. The choice of catalyst can significantly influence the reaction rate and yield.
β-alanine and Acetic Acid: A common catalytic system for the Knoevenagel condensation in Atorvastatin synthesis involves the use of β-alanine and glacial acetic acid. biomolther.org In this system, the basic β-alanine likely promotes the formation of the enolate from this compound, while the acetic acid can act as a proton source and may also participate in the dehydration step. researchgate.netyoutube.com
Magnetic Nanoparticle Supported Amine: Modern, more environmentally friendly approaches have employed heterogeneous catalysts. rsc.orgresearchgate.net Amine-functionalized magnetic nanoparticles have emerged as efficient and recyclable catalysts for Knoevenagel condensations. rsc.orgresearchgate.netscielo.br These catalysts offer several advantages, including ease of separation from the reaction mixture using an external magnet, high catalytic activity, and the ability to be reused multiple times with minimal loss of activity. scielo.brnih.gov The amine groups on the nanoparticle surface act as the basic sites necessary to catalyze the condensation. rsc.orgresearchgate.net Propylamine modified with an imidazolium (B1220033) ionic moiety and grafted onto magnetic nanoparticles has been shown to be an effective catalyst for Knoevenagel condensations in water at room temperature. rsc.orgresearchgate.net
Hantzsch Pyrrole Synthesis and its Variants
The Hantzsch pyrrole synthesis is a classical multicomponent reaction that constructs the pyrrole ring system. The standard reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. As a β-ketoamide, this compound can serve as the β-dicarbonyl component in variations of this synthesis.
In a typical three-component Hantzsch-type reaction, this compound can react with an α-haloketone and an amine to yield highly substituted pyrroles. The reaction proceeds through the initial formation of an enamine from the β-ketoamide and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The use of this compound introduces an N-phenylacetamido substituent and an isopropyl group onto the resulting pyrrole core, offering a route to complex pyrrole derivatives. jptcp.comwikipedia.org Such pyrroles with dicarbonyl functionalities are valuable intermediates in medicinal chemistry as the carbonyl groups can be further modified. jptcp.com
Table 1: Generalized Three-Component Hantzsch Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| This compound | α-Haloketone | Amine/Ammonia | Substituted Pyrrole |
This table illustrates the general reactants for the Hantzsch pyrrole synthesis involving the specified β-ketoamide.
Recent advancements in green chemistry have led to the development of mechanochemical methods for organic synthesis, often eliminating the need for hazardous solvents. The Hantzsch pyrrole synthesis has been successfully adapted to these conditions, utilizing high-speed vibration milling. youtube.comscribd.com In this approach, the solid reactants, including a β-dicarbonyl compound like this compound, an α-haloketone, and an amine source, are ground together, and the mechanical energy input drives the reaction. This solvent-free method can lead to higher yields, shorter reaction times, and a more sustainable process compared to traditional solution-phase synthesis. youtube.com The application of mechanochemistry to the Hantzsch synthesis with this compound would provide an efficient and environmentally friendly route to corresponding polysubstituted pyrroles.
Cyclization Reactions for Heterocycle Formation
The β-dicarbonyl moiety in this compound is a key structural feature that enables its participation in various cyclization reactions to form a range of heterocyclic systems beyond pyrroles.
The Hantzsch dihydropyridine (B1217469) synthesis is another prominent multicomponent reaction where this compound can be employed. scribd.comquimicaorganica.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia. When this compound is used as the β-dicarbonyl component, it reacts with an aldehyde and ammonia to form a 1,4-dihydropyridine (B1200194) ring. The resulting structure would be characterized by the presence of isopropyl and N-phenylacetamido groups on the dihydropyridine core, a scaffold of significant pharmacological importance, notably as calcium channel blockers. quimicaorganica.org
Table 2: Hantzsch Dihydropyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure |
| Aldehyde | This compound | Ammonia | 1,4-Dihydropyridine |
This table outlines the reactants for the Hantzsch synthesis of dihydropyridine derivatives using the specified β-ketoamide.
The 1,3-dicarbonyl functionality of this compound makes it a suitable partner for cyclocondensation reactions with dinucleophiles to form fused heterocyclic systems. One such example is the synthesis of triazolo[1,5-a]pyrimidines. These compounds can be prepared by reacting a 3-amino-1,2,4-triazole with a β-dicarbonyl compound. In this reaction, the amino group of the triazole and a ring nitrogen atom act as the two nucleophiles that react with the two carbonyl groups of this compound. The reaction, typically carried out under acidic or thermal conditions, results in the formation of the pyrimidine (B1678525) ring fused to the triazole ring, yielding a substituted triazolo[1,5-a]pyrimidine. This class of compounds is of interest in medicinal chemistry for its diverse biological activities, including as potential antiviral agents.
Table 3: Synthesis of Triazolo[1,5-a]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product Core Structure |
| This compound | 3-Amino-1,2,4-triazole | Cyclocondensation | Triazolo[1,5-a]pyrimidine |
This table shows the reactants for the formation of triazolo[1,5-a]pyrimidine derivatives.
Quinoline-2(1H)-ones, also known as carbostyrils, are another important class of heterocycles. The Knorr quinoline (B57606) synthesis provides a route to 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from the reaction of anilines and β-ketoesters or β-ketoamides. youtube.com Specifically, the reaction of an aniline (B41778) with a β-ketoamide like this compound under acidic conditions can lead to the formation of a 2-quinolone derivative. The reaction proceeds via the formation of a β-anilino-α,β-unsaturated amide intermediate, which then undergoes intramolecular cyclization promoted by the acid catalyst. scribd.com This cyclization involves the electrophilic attack of the activated carbonyl group onto the aniline ring, followed by dehydration to yield the final quinolinone product. This method would produce a quinolin-2(1H)-one with an isopropyl group at the 3-position.
Butenolide Formation via Ruthenium-Catalyzed Reactions
Stereoselective Transformations and Chiral Derivatization
The stereoselective transformation of β-ketoamides like this compound is a critical area of research, as the resulting chiral β-hydroxy amides and other derivatives are valuable building blocks in organic synthesis. The presence of a prochiral ketone and an adjacent acidic α-carbon in this compound presents opportunities for various stereoselective reactions.
One of the primary challenges in the synthesis of enantioenriched α-substituted 1,3-dicarbonyl compounds is the propensity for racemization through keto-enol tautomerization. nih.gov However, several strategies have been developed to address this, including the use of chiral auxiliaries and stereoselective reduction methods.
A significant advancement in the synthesis of enantioenriched β-ketoamides involves a chiral sulfinimine-mediated manchesterorganics.commanchesterorganics.com-sigmatropic sulfonium (B1226848) rearrangement. nih.gov This method allows for the direct formation of stereochemically stable amide products with high enantioselectivity and functional group tolerance. nih.gov While not specifically demonstrated on this compound, this approach represents a viable pathway to chiral derivatives.
Furthermore, the diastereoselective reduction of the ketone moiety in β-ketoamides can be achieved to produce enantioenriched β-hydroxyamides. nih.gov The choice of reducing agent can lead to either the syn- or anti-reduction products with good to excellent diastereoselectivity. nih.gov For instance, the use of different reducing agents in the presence of a chiral catalyst can afford either enantiomer of the corresponding alcohol.
Another approach for achieving stereoselectivity is through the use of chiral derivatizing agents (CDAs). These reagents react with the target molecule to form diastereomers that can be separated and analyzed. For molecules containing amine or alcohol functionalities, a wide array of CDAs are available. While this compound itself does not possess a chiral center, its derivatives, such as the corresponding β-hydroxy amide, could be derivatized.
Commonly used chiral derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) and its analogs. nih.govbiorxiv.org These reagents react with primary and secondary amines under alkaline conditions to yield diastereomers that can be readily separated and quantified. nih.gov For alcohol moieties, derivatization can be achieved using reagents like (S)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or by employing specific labeling strategies.
The table below summarizes potential stereoselective transformations applicable to this compound and related β-ketoamides.
| Transformation | Reagents/Catalyst | Product Type | Stereoselectivity | Citation |
| Asymmetric Reduction | Chiral oxido-vanadium(V) complexes, Pinacolborane/Catecholborane | Chiral β-hydroxy amide | Good to high enantioselectivity | rsc.org |
| Diastereoselective Reduction | Various reducing agents | syn- or anti-β-hydroxy amide | Diastereodivergent | nih.gov |
| Chiral Derivatization (of hydroxy derivative) | Marfey's Reagent (FDAA) | Diastereomeric derivatives | High separation efficiency | nih.govbiorxiv.org |
It is important to note that the direct enantioselective synthesis of α-monosubstituted 1,3-dicarbonyls can be challenging due to potential epimerization. nih.gov However, the development of advanced catalytic systems continues to provide new solutions to this problem.
Advanced Characterization Techniques and Computational Studies
Spectroscopic Analysis of 4-Methyl-3-oxo-N-phenylpentanamide and its Derivatives
Spectroscopy is a cornerstone for the structural elucidation of newly synthesized molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its distinct chemical environments.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the amide proton, and the aliphatic protons of the isobutyryl and methylene (B1212753) groups. The integration and splitting patterns (multiplicity) of these signals are key to confirming the structure.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and amide groups, the aromatic carbons, and the aliphatic carbons.
Below are tables detailing the typical chemical shifts (δ) observed for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.10 - 7.60 | Multiplet |
| Amide (NH) | ~8.5 - 9.5 | Broad Singlet |
| Methylene (CH₂) | ~3.50 | Singlet |
| Methine (CH) | ~2.90 | Septet |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | ~205 |
| Amide C=O | ~165 |
| Aromatic C (substituted) | ~138 |
| Aromatic C-H | ~120 - 129 |
| Methylene C (CH₂) | ~50 |
| Methine C (CH) | ~41 |
For derivatives such as 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, additional signals and couplings, particularly in ¹⁹F NMR, would be present, confirming the incorporation of the fluorophenyl group. nih.govlgcstandards.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are recorded as a spectrum. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3250 - 3350 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2980 |
| C=O (Ketone) | Stretching | 1710 - 1725 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
The presence of two distinct carbonyl peaks is a key feature, differentiating the ketone from the amide group.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (205.25 g/mol ). nih.govrsc.org
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 205.11 | Molecular Ion |
| [M+H]⁺ | 206.12 | Protonated Molecular Ion (in ESI) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound. Given that this compound is a key intermediate in multi-step syntheses, such as for atorvastatin (B1662188), ensuring its purity is critical for the success of subsequent reaction steps. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A sample is passed through a column under high pressure, and its components are separated based on their differential interactions with the stationary phase. A UV detector is typically used, and the purity is calculated from the relative area of the peak corresponding to the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. It allows for the confirmation of the molecular weight of the main peak and the identification of impurities in the sample, even at very low levels. bldpharm.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column, allowing for faster and more efficient separations with higher resolution. This is particularly useful for analyzing complex reaction mixtures or for high-throughput purity screening. bldpharm.com
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and for preliminary purity checks. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can quickly assess if the reaction is complete.
Computational Chemistry and Molecular Modeling
Computational methods provide theoretical insights into the chemical and physical properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for studying reaction mechanisms, predicting molecular geometries, and calculating spectroscopic properties. mdpi.com
For the synthesis of this compound, which can be formed via the amidation of an ester like isobutyrylacetic acid methyl ester with aniline (B41778), DFT calculations can elucidate the reaction pathway. researchgate.net
Key applications of DFT for this system include:
Mechanism Elucidation: DFT can be used to model the transition states and intermediates of the amidation reaction. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. mdpi.com
Spectroscopic Prediction: DFT methods can calculate theoretical NMR chemical shifts and IR vibrational frequencies. ajchem-a.com Comparing these calculated spectra with experimental data provides strong validation for the proposed molecular structure.
Reactivity Analysis: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and the likely sites for electrophilic or nucleophilic attack. ajchem-a.com
Functionals such as B3LYP or M06, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to achieve a good balance between accuracy and computational cost for organic molecules. mdpi.comajchem-a.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a small molecule (ligand) and a biological target, typically a protein. While specific molecular docking or MD simulation studies focused exclusively on this compound are not extensively available in published literature, the principles of these techniques can be applied to understand its potential biological interactions. This compound is a known precursor in the synthesis of Atorvastatin, a well-studied HMG-CoA reductase inhibitor. nih.gov Numerous docking and MD simulation studies have been performed on Atorvastatin and its analogues to elucidate their binding mechanisms. nih.govresearchgate.netresearchgate.netniscpr.res.in
Molecular docking would be the first step in a computational workflow, predicting the preferred orientation of this compound when bound to a specific protein target. This method uses scoring functions to estimate the binding affinity, providing insights into the strength of the interaction. For instance, if a target enzyme for this molecule were identified, docking could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's active site.
Following docking, molecular dynamics simulations could provide a more detailed, dynamic picture of the ligand-target complex. MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies.
Hypothetical Molecular Docking Results:
To illustrate the potential application of these methods, the following table presents hypothetical docking scores of this compound against a putative enzyme target. A lower docking score generally indicates a more favorable binding affinity.
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Putative Enzyme A | -6.8 | TYR 85, SER 122 | Hydrogen Bond |
| Putative Enzyme A | -6.8 | LEU 89, VAL 115 | Hydrophobic Interaction |
| Putative Enzyme B | -5.2 | ASP 45 | Hydrogen Bond |
| Putative Enzyme B | -5.2 | PHE 48 | Pi-Pi Stacking |
This table is for illustrative purposes only and is based on the general principles of molecular docking, not on published experimental data for this specific compound.
Conformational Analysis and Stereochemical Prediction
The conformational flexibility of this compound is a key determinant of its chemical reactivity and potential biological activity. The molecule possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements. Furthermore, as a β-ketoamide, it can exist in equilibrium between its keto and enol tautomeric forms.
Tautomerism and Conformational Isomers:
The presence of α-hydrogens adjacent to the two carbonyl groups allows for the formation of two different enol tautomers, in addition to the primary keto form. The relative stability of these tautomers can be influenced by the solvent and by intra- and intermolecular hydrogen bonding. Computational studies on similar β-dicarbonyl compounds have been used to predict the energies of such tautomers.
τ1 (Cα-Cβ): Rotation around this bond alters the orientation of the isobutyryl group relative to the rest of the molecule.
τ2 (Cβ-Cγ): This rotation affects the positioning of the amide group.
τ3 (Cγ-N): Rotation here changes the orientation of the phenyl ring.
A comprehensive conformational analysis, typically performed using quantum mechanical calculations, would involve systematically rotating these bonds to map the potential energy surface and identify low-energy, stable conformers.
Stereochemical Considerations:
While this compound itself is achiral, its chemical transformations can lead to the formation of stereocenters. For example, the reduction of the ketone at the 3-position would create a chiral center, resulting in (R) and (S) enantiomers of the corresponding alcohol. The stereochemical outcome of such a reaction would depend on the reaction conditions and the steric environment around the carbonyl group, which is dictated by the molecule's conformation. Theoretical models can be employed to predict the most likely stereochemical outcome by calculating the transition state energies for the attack of a reducing agent from either face of the planar carbonyl group.
Summary of Conformational and Tautomeric Possibilities:
| Feature | Description |
| Keto-Enol Tautomerism | Exists as an equilibrium mixture of the keto form and two possible enol forms. |
| Key Dihedral Angles | τ1 (Cα-Cβ), τ2 (Cβ-Cγ), τ3 (Cγ-N) determine the overall conformation. |
| Potential Stereochemistry | Reduction of the C3 ketone creates a chiral center, leading to (R) and (S) enantiomers. |
This table summarizes the key structural features relevant to the conformational and stereochemical properties of the molecule.
Biological and Pharmacological Relevance of 4 Methyl 3 Oxo N Phenylpentanamide Derivatives
Derivatives as Intermediates for Bioactive Compounds
The strategic importance of 4-methyl-3-oxo-N-phenylpentanamide derivatives is most prominently demonstrated by their application as key intermediates in the synthesis of complex and highly valuable pharmaceutical agents.
A significant derivative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, stands as a critical intermediate in the manufacturing of Atorvastatin (B1662188). nih.govnih.govbookpi.org Atorvastatin is a leading synthetic lipid-lowering agent that functions as a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govbookpi.orgresearchgate.net The synthesis of Atorvastatin calcium, a widely used salt form of the drug, can involve the reaction of this compound with other precursors. nih.govnih.gov
The process underscores the utility of the this compound scaffold in constructing the complex pyrrole (B145914) core of Atorvastatin. nih.gov This intricate molecular architecture is essential for its potent inhibitory effect on HMG-CoA reductase, which ultimately leads to a reduction in both cholesterol and triglyceride levels in patients with hypercholesterolemia. nih.govresearchgate.net The role of this derivative as a precursor is a testament to the importance of the N-phenylpentanamide moiety in facilitating the assembly of this life-saving medication.
Exploration of Other Pharmacological Activities of Derivatives
While the role of this compound derivatives as precursors to Atorvastatin is well-documented, direct studies on the antimicrobial and anti-inflammatory properties of its close derivatives are limited in the current scientific literature. However, research into structurally related β-keto amides and other N-phenylamide derivatives has revealed promising biological activities, suggesting potential avenues for future investigation of this compound derivatives.
Scientific investigations into compounds structurally similar to this compound have indicated potential for antimicrobial effects. These studies, while not directly examining derivatives of the subject compound, provide a basis for hypothesizing their potential bioactivity.
Research on various N-phenylacetamide and β-keto ester derivatives has shown notable antibacterial action against a spectrum of pathogens. For instance, a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated significant in vitro activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. Oryzae. nih.gov Another study focused on β-keto esters designed to mimic bacterial quorum sensing molecules, which showed potential as antibacterial compounds. nih.gov
While no specific data is available for derivatives of this compound against Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli, and Staphylococcus aureus, the broader class of N-benzamide derivatives has shown activity against E. coli and B. subtilis. nanobioletters.com For example, certain N-benzamide derivatives exhibited significant zones of inhibition against these bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nanobioletters.com
Table 1: Antibacterial Activity of Selected N-Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) |
| 5a | E. coli | 31 | 3.12 |
| B. subtilis | 25 | 6.25 | |
| 6b | E. coli | 24 | 3.12 |
| B. subtilis | - | 6.25 | |
| 6c | E. coli | 24 | 3.12 |
| B. subtilis | - | 6.25 | |
| Data from a study on N-Benzamide Derivatives and not direct derivatives of this compound. nanobioletters.com |
The exploration of antifungal properties in structurally analogous compounds has also yielded positive results. For example, β-trifluoroalkyl aminovinyl ketone derivatives have been synthesized and shown to possess fungitoxic effects against several phytopathogenic fungi. nih.gov Specifically, these compounds were effective in the 10-100 µM range. nih.gov
In studies on N-phenethylbenzamide derivatives isolated from Piper betle, compounds exhibited potential antimicrobial activity, including against the yeast Candida albicans, with MIC values ranging from 16-32 µg/mL. nih.gov While these are not direct derivatives of this compound, the presence of the N-phenylamide substructure is a common feature. There is currently no available data on the antifungal efficacy of this compound derivatives against Aspergillus niger and Aspergillus clavatus.
The anti-inflammatory potential of compounds related to this compound has been an area of interest. For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and showed potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov This indicates that the carboxamide linkage, also present in this compound, can be a part of a pharmacophore for anti-inflammatory action. However, no direct studies on the anti-inflammatory properties of this compound derivatives have been reported.
Kinase Inhibition Studies (e.g., KDR Kinase, Cyclin Dependent Kinases 2)
No research data was found to suggest that derivatives of this compound have been studied as inhibitors of KDR kinase or Cyclin-Dependent Kinase 2 (CDK2). The existing research on inhibitors for these kinases focuses on other classes of chemical compounds. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies on Derivatives
No published structure-activity relationship (SAR) studies for derivatives of this compound could be identified.
Impact of Substituent Modifications on Biological Activity
Information regarding the impact of substituent modifications on the biological activity of this compound derivatives is not available in the current scientific literature.
Stereochemical Influences on Pharmacological Profiles
There are no available studies on the stereochemical influences of this compound derivatives on their pharmacological profiles.
Prodrug Strategies and Bioavailability Enhancement
No literature was found describing the application of prodrug strategies to derivatives of this compound for the purpose of enhancing bioavailability.
Industrial Applications and Commercial Significance
Large-Scale Synthesis and Manufacturing Processes
The industrial production of 4-methyl-3-oxo-N-phenylpentanamide is primarily driven by its role as a key intermediate in the synthesis of Atorvastatin (B1662188). The principal method for its large-scale synthesis is the amidation reaction between methyl isobutyrylacetate and aniline (B41778). patsnap.comgoogle.com
Various patented methods have outlined process optimizations to improve yield, purity, and environmental friendliness. An early method involved using toluene (B28343) as a reaction solvent and ethylenediamine (B42938) as a catalyst. patsnap.comgoogle.com However, this process was associated with several drawbacks, including the decomposition of raw materials and products when heated for extended periods, leading to increased impurities (product content of 94-95%) and low yields (70-80%). patsnap.com The recovery of the toluene solvent was also a complicated and cumbersome process, generating significant waste. patsnap.com
More recent and efficient methods have been developed to overcome these limitations. One improved process involves using an excess of the reactant aniline as the solvent, which simplifies the procedure by eliminating the need for a separate solvent like toluene. google.com In a typical batch process, aniline is charged into a reactor, followed by the addition of methyl isobutyrylacetate and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). patsnap.comgoogle.com The reaction mixture is heated, typically to temperatures between 80°C and 120°C, to facilitate the amidation and distill off the methanol (B129727) byproduct. patsnap.comgoogle.com
After the reaction is complete, the post-treatment process involves recovering the excess aniline via vacuum distillation. google.comgoogle.com The remaining concentrate, which contains the desired product, is then subjected to crystallization. This is often achieved by adding water to the concentrate, followed by cooling to induce precipitation. google.com The crystallized product is then filtered, washed with water, and dried. google.com These optimized processes report high yields, often exceeding 96%, and high purity, with content greater than 98% as determined by HPLC analysis. patsnap.comgoogle.com This streamlined approach not only enhances product quality and yield but also improves the process's economic viability and reduces its environmental impact by allowing for the recycling of excess aniline. google.comgoogle.com
Quality Control and Regulatory Considerations for Pharmaceutical Intermediates
As a critical intermediate in the manufacturing of an Active Pharmaceutical Ingredient (API) like Atorvastatin, this compound is subject to stringent quality control and regulatory scrutiny. The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthesis steps and compromise the quality, safety, and efficacy of the final drug product.
The quality control of this compound relies heavily on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method used to determine the purity of the compound and to detect and quantify any impurities. patsnap.comgoogle.com Manufacturing processes are designed to achieve a purity of not less than 98%, with some optimized methods reporting purity levels as high as 99.6%. patsnap.comgoogle.comgoogle.com Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the product or reactants during the synthesis. patsnap.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the manufacturing of pharmaceuticals, which extend to key starting materials and intermediates. While specific regulations may not name this particular compound, its production falls under the general principles of Good Manufacturing Practices (GMP). These regulations require that the manufacturing process for intermediates is well-defined, controlled, and validated to ensure that the intermediate consistently meets its predetermined quality specifications.
This includes control over raw materials, equipment, facilities, and processing parameters. Documentation of each batch is critical, providing traceability and assurance of quality. The presence of any impurity in the final API must be identified, quantified, and assessed for its potential toxicological impact. Therefore, controlling the purity of this compound is not merely a matter of process efficiency but a critical regulatory requirement for the production of safe and effective statin medications.
Economic Impact and Market Trends for Atorvastatin and Related Statins
The commercial significance of this compound is inextricably linked to the economic performance of atorvastatin and the broader statin market. Statins are a class of lipid-lowering medications that are among the most widely prescribed drugs globally for the prevention of cardiovascular diseases. imarcgroup.com The demand for these drugs is driven by the high and growing prevalence of cardiovascular diseases, an aging global population, and increased awareness of cholesterol management. thebusinessresearchcompany.comdatabridgemarketresearch.com
Atorvastatin, marketed under the brand name Lipitor, was a blockbuster drug that generated billions in revenue for its manufacturer. nih.gov The expiration of its patent in 2011 led to the introduction of generic versions, a pivotal event that significantly reshaped the market. nih.gov The availability of less expensive generic atorvastatin dramatically increased its usage and market share, making it a dominant force in the statin class. ahdbonline.com This shift has sustained the high-volume demand for its essential intermediates, including this compound. In 2022, generic atorvastatin accounted for the largest share (64.1%) of Medicaid spending on statins. ahdbonline.com
The global statin market continues to exhibit steady growth. In 2024, the market size was valued at approximately USD 15.9 billion to USD 16.85 billion, with projections to reach between USD 20.3 billion and USD 24.34 billion by 2032/2033, growing at a CAGR of 2.74% to 4.70%. imarcgroup.comdatabridgemarketresearch.com The atorvastatin market specifically was estimated at USD 4.62 billion in 2024 and is forecast to grow at a CAGR of 2.3% between 2024 and 2031. cognitivemarketresearch.com This growth is propelled by the rising incidence of cardiovascular diseases, obesity, and metabolic disorders worldwide. thebusinessresearchcompany.com
The economic health of the statin market directly translates to a stable and large-scale demand for this compound. Manufacturers of generic atorvastatin rely on a consistent and cost-effective supply of high-purity intermediates to maintain their market position. Consequently, the market for this chemical compound is robust, driven by the enduring clinical importance and widespread use of one of the world's most critical cholesterol-lowering medications.
Atorvastatin Market Size Projections (in USD Billions)
| Year | Projected Market Size | Source |
|---|---|---|
| 2024 | 11.86 | thebusinessresearchcompany.com |
| 2025 | 13.15 | thebusinessresearchcompany.com |
| 2029 | 19.57 | thebusinessresearchcompany.com |
Global Statin Market Size Projections (in USD Billions)
| Year | Projected Market Size | CAGR (2025-2033) | Source |
|---|---|---|---|
| 2024 | 15.9 | 2.74% | imarcgroup.com |
| 2033 | 20.3 | 2.74% | imarcgroup.com |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Traditional batch synthesis methods for 4-methyl-3-oxo-N-phenylpentanamide, often involving the amidation of methyl isobutyrylacetate with aniline (B41778), have proven effective, with some patented processes achieving high yields of over 96%. patsnap.comgoogle.com These methods typically use toluene (B28343) as a solvent and an amine catalyst, such as ethylenediamine (B42938) or 4-dimethylaminopyridine (B28879) (DMAP), requiring heating and subsequent purification steps to remove unreacted starting materials and by-products. patsnap.comgoogle.com
However, recent research has shifted towards process intensification, with a significant development being the use of continuous microflow systems. researchgate.net This modern approach offers substantial advantages over conventional batch reactors. A recent study demonstrated that a continuous microflow process for synthesizing this compound reduced the reaction time by a factor of twelve compared to traditional batch methods. researchgate.net Microfluidic technology provides superior heat and mass transfer, allows for precise control over reaction conditions and residence time, and minimizes the generation of by-products, aligning with the principles of green chemistry. researchgate.net
Further innovations include solvent-free reaction conditions. One patented method utilizes an excess of the aniline reactant as the solvent, simplifying the process by eliminating the need for a separate solvent like toluene and facilitating easier recovery and recycling of materials. google.com
| Synthetic Method | Key Features | Reported Advantages | Reference |
| Traditional Batch | Amidation of methyl isobutyrylacetate and aniline in toluene with an amine catalyst. | High yields (≥96%) and purity (≥98%) demonstrated. | patsnap.com, google.com |
| Solvent-Free Batch | Uses excess aniline as the reaction solvent. | Eliminates the need for toluene, simplifies recovery of starting materials. | google.com |
| Continuous Microflow | Reaction occurs within a continuous microflow reactor system. | Reaction time reduced by 1/12; enhanced control, reduced by-products. | researchgate.net |
Design and Synthesis of New Derivatives with Tuned Biological Activities
While this compound serves as a foundational building block, a significant area of research involves its elaboration into more complex and biologically active derivatives. lookchem.com The most prominent example is its use in the synthesis of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide . chemicalbook.commanchesterorganics.comresearchgate.net This derivative is a crucial intermediate in the synthesis of Atorvastatin (B1662188), a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia. chemicalbook.comchemicalbook.com
The synthesis of this key derivative from this compound represents a major focus, transforming the initial scaffold into a molecule with the necessary structural complexity for its ultimate pharmaceutical application. chemicalbook.com Research in this area implicitly focuses on structure-activity relationships, where modifications to the parent compound lead to derivatives with highly specific biological targets. frontiersin.org The addition of the fluorophenyl and phenyl groups introduces new functionalities and steric properties essential for the final drug's activity. ontosight.ai
| Compound | Molecular Formula | Key Structural Features | Primary Role |
| This compound | C12H15NO2 | Isobutyryl group, β-keto-amide functionality. | Starting intermediate. nih.gov |
| 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | C26H24FNO3 | Contains additional fluorophenyl, phenyl, and ketone groups. | Advanced intermediate for Atorvastatin. nih.gov |
Advanced Computational Approaches for Drug Design and Mechanism Elucidation
Modern chemical research increasingly relies on computational tools to accelerate discovery and deepen understanding. For this compound and its derivatives, advanced computational approaches are emerging as a vital research avenue. Kinetic modeling, for instance, has been successfully applied to the continuous flow synthesis of this compound. researchgate.net By establishing a reaction kinetics model, researchers can investigate the influence of parameters like channel geometry and inlet velocity, allowing for the optimization of the reaction system without extensive empirical experimentation. researchgate.net
Furthermore, molecular docking and other computational chemistry techniques are instrumental in drug design. frontiersin.org Although specific docking studies for this compound are not widely published, its role as a precursor to Atorvastatin implies that its derivatives are subject to such analyses. chemicalbook.com These methods allow scientists to predict how a molecule might bind to a biological target, such as an enzyme, guiding the synthesis of new derivatives with improved potency and selectivity. This computational insight is crucial for understanding the structure-activity relationships that govern a molecule's therapeutic potential. frontiersin.org
Exploration of Unconventional Catalytic Systems
The choice of catalyst is critical to the efficiency, selectivity, and environmental impact of a chemical synthesis. Research into the synthesis of this compound has explored various catalysts, moving from traditional options toward more novel systems. Early methods utilized catalysts like ethylenediamine. google.com Subsequent patented improvements have employed organic amine catalysts such as triethylamine (B128534), diethylamine (B46881), and particularly 4-dimethylaminopyridine (DMAP), which have contributed to achieving high product yields. google.com
The future of this field points towards the exploration of unconventional catalytic systems that offer greater activity and sustainability. The integration of synthesis with microfluidic technology opens the door to using heterogeneous catalysts, which can be easily separated and reused. researchgate.net Research into related fields highlights the potential of nanocatalysis, where catalysts designed at the nanoscale offer high surface area and unique reactivity. researchgate.net The development of novel heterogeneous catalysts, potentially based on silica (B1680970) monoliths modified with amine groups or metal complexes, could lead to next-generation flow-through processes that are even more efficient and environmentally benign. researchgate.net
Integration of this compound into Diverse Synthetic Pathways
The primary and most well-documented application of this compound is its integration into the synthetic pathway of Atorvastatin, where it serves as a key intermediate for constructing the drug's main ring. patsnap.comgoogle.comresearchgate.net This role positions it as a compound of significant interest in medicinal chemistry and the pharmaceutical industry.
Beyond this principal application, emerging research suggests its potential utility in other areas. The functional groups present in the molecule—a ketone and an amide—make it a versatile building block for organic synthesis. ontosight.ai Researchers have noted its potential application in the synthesis of dyes and in the development of materials for organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). Exploring these diverse synthetic pathways represents a significant future direction, potentially expanding the compound's utility beyond its current role as a pharmaceutical intermediate and into the realm of materials science and other specialized chemical industries.
Q & A
Q. What are the optimal synthetic conditions for 4-methyl-3-oxo-N-phenylpentanamide, and how do variables like temperature and catalyst affect yield?
Q. How can computational modeling predict reactivity in condensation reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the condensation with benzaldehyde to form 2-benzylidene derivatives involves nucleophilic attack at the α-carbon of the oxo group, with energy barriers influenced by electron-withdrawing substituents . Solvent effects (polar aprotic vs. protic) can be simulated using COSMO-RS to optimize dielectric environments.
Q. What strategies resolve contradictions in synthetic yields reported under similar conditions?
- Methodological Answer : Discrepancies often arise from catalyst purity , moisture sensitivity , or undetected intermediates . For example:
- By-Product Analysis : LC-MS can identify side products like N-phenylamide dimers or unreacted aniline .
- Reaction Monitoring : In-situ IR spectroscopy tracks carbonyl intermediate formation (e.g., enol tautomers) to adjust stoichiometry dynamically .
- Reproducibility Protocols : Strict control of anhydrous conditions (e.g., molecular sieves) and catalyst activation (e.g., drying triethylamine over KOH) improves consistency .
Q. How does the compound’s stereoelectronic profile influence its role as a synthetic intermediate in drug development?
- Methodological Answer : The α,β-unsaturated ketone moiety enables Michael additions or cyclizations , critical in synthesizing statin derivatives like atorvastatin intermediates . For example, condensation with 4-fluorobenzaldehyde forms a key diketone intermediate, which undergoes stereoselective reduction (e.g., using NaBH4/CeCl3) to yield chiral diols . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to enzymatic targets (e.g., HMG-CoA reductase) .
Q. What advanced techniques characterize by-products in large-scale syntheses?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolves exact masses of trace impurities (e.g., N-phenyl lactam by-products , m/z calc. 289.1312) .
- X-ray Photoelectron Spectroscopy (XPS) : Detects surface contaminants in crystalline products (e.g., residual catalyst metals) .
- Synchrotron XRD : Provides ultra-high-resolution crystallographic data to distinguish polymorphs or solvates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
